molecular formula C18H14BrF3N2O2S2 B2713619 5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1421583-60-9

5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2713619
CAS No.: 1421583-60-9
M. Wt: 491.34
InChI Key: SQEGEQKXTYLZJD-UHFFFAOYSA-N
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Description

5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure incorporating a benzothiazole core, a brominated thiophene carboxamide, and a tetrahydrofuran methyl moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with therapeutic potential. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening in drug discovery programs. Its structure suggests potential for investigation in various biochemical pathways. This product is intended for laboratory research purposes by qualified professionals only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

5-bromo-N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF3N2O2S2/c19-14-7-6-13(27-14)16(25)24(9-10-3-2-8-26-10)17-23-15-11(18(20,21)22)4-1-5-12(15)28-17/h1,4-7,10H,2-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEGEQKXTYLZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available thiazole derivatives. The presence of the trifluoromethyl group and the thiophene ring are significant for enhancing the compound's biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs have shown promise as antitumor agents. For instance, benzothiazole derivatives have been reported to inhibit cancer cell proliferation in various cell lines such as A431 and A549 .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are critical for treating diseases characterized by chronic inflammation. Compounds with thiazole rings have been linked to reduced levels of pro-inflammatory cytokines like IL-6 and TNF-α .

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from related studies:

  • Cytotoxicity : The cytotoxic effects observed in similar thiazole compounds are often attributed to their ability to induce apoptosis in cancer cells. This is typically mediated through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and increased rates of apoptosis .
  • Molecular Interactions : Structure-activity relationship (SAR) studies indicate that the presence of specific functional groups (e.g., trifluoromethyl and bromine) enhances interactions with target proteins involved in cell proliferation and survival .

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment:

  • Study 1 : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines. One notable compound showed an IC50 value lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy .
  • Study 2 : Another investigation focused on a related benzothiazole compound that demonstrated significant inhibition of cancer cell migration and proliferation at micromolar concentrations. The study utilized Western blot analysis to confirm the modulation of key signaling pathways involved in cell survival .

Data Tables

Compound NameStructureIC50 (µM)Activity Type
Compound B7Benzothiazole1.98 ± 1.22Antitumor
Compound 13Thiazole<10Antitumor
Compound 16Thiazole>1000Non-cytotoxic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations: Thiophene vs. Furan

  • 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide () Structural difference: Replaces the thiophene core with a furan ring. Impact: Furan’s lower aromaticity reduces electron density, altering reactivity in cross-coupling reactions. The absence of sulfur may decrease intermolecular interactions (e.g., π-stacking) compared to thiophene derivatives. Synthesis: Prepared via amidation of 5-bromofuran-2-carboxylic acid with 2-amino-4-methylthiazole, yielding a structurally simpler analog .

Substituent Effects on Benzothiazole/Thiazole Rings

  • N-(4-Phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide () Structural difference: Uses a cyclopropanecarboxamide group and a trifluoromethoxybenzoyl-substituted thiazole. Impact: The trifluoromethoxy group enhances metabolic resistance compared to the trifluoromethyl group in the target compound. Synthesis: Lower yield (23%) due to steric challenges in coupling benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a substituted thiazole amine .
  • 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () Structural difference: Lacks bromine and features ethyl/methyl groups on the thiophene ring.

Bromination Patterns and Reactivity

  • 4-Bromo-N,N-diphenyl-2-methylbenzo[b]thiophen-5-amine ()
    • Structural difference : Bromine is positioned on a benzo[b]thiophene core with diphenylamine substituents.
    • Impact : Bromination at the 4-position (vs. 5-position in the target compound) directs electrophilic substitution differently. High-yield bromination (97.3%) using NBS in acetic acid/CHCl3 highlights the influence of electron-donating groups (e.g., diphenylamine) on regioselectivity .

Suzuki-Miyaura Cross-Coupling ()

The target compound’s brominated thiophene core is amenable to palladium-catalyzed cross-coupling, similar to 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives. Yields for such reactions range from 35–84%, depending on the boronic acid partner and catalyst efficiency (e.g., Pd(PPh₃)₄) .

Amidation Strategies ()

Carboxamide formation via coupling acids with amines (e.g., using TiCl₄/pyridine or EDCl/HOBt) is a common approach. IR spectroscopy (C=O at 1663–1682 cm⁻¹, NH at 3150–3319 cm⁻¹) confirms successful amidation in analogous compounds .

Data Table: Key Comparative Parameters

Compound Name Core Structure Key Substituents Synthesis Yield Key Functional Groups (IR/NMR) Reference
Target Compound Thiophene 5-Br, N-(THF-2-yl-methyl), N-(4-CF₃-benzothiazole) Not Reported C=O (1663–1682 cm⁻¹), Br (δ 7.2–7.5 ppm) -
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide Furan 5-Br, N-(4-methylthiazole) Not Reported C=O (1663–1682 cm⁻¹), Br (δ 7.1–7.4 ppm)
N-(4-Phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole Cyclopropane, 4-CF₃O-benzoyl 23% C=O (1680 cm⁻¹), CF₃O (1255 cm⁻¹)
4-Bromo-N,N-diphenyl-2-methylbenzo[b]thiophen-5-amine Benzo[b]thiophene 4-Br, N,N-diphenyl 97.3% NH (3278–3414 cm⁻¹), Br (δ 7.3–7.6 ppm)

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a brominated thiophene core, a tetrahydrofuran (THF)-linked methyl group, and a 4-(trifluoromethyl)benzo[d]thiazole moiety. The bromine atom enhances electrophilic substitution reactivity, while the trifluoromethyl group increases electron-withdrawing effects, stabilizing intermediates in coupling reactions. The THF moiety introduces stereochemical complexity, requiring chiral analysis (e.g., chiral HPLC) during synthesis .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., THF methylene protons at δ 3.5–4.0 ppm, aromatic thiophene protons at δ 7.0–7.5 ppm) and confirms regiochemistry.
  • IR: Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at ~530–550 Da) and isotopic patterns from bromine .

Q. What are standard synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Bromination of thiophene-2-carboxamide using N-bromosuccinimide (NBS) in DMF at 0–5°C.
  • Step 2: Coupling the THF-methylamine group via a Buchwald-Hartwig amination or Ullmann reaction with CuI catalysis.
  • Step 3: Introducing the benzo[d]thiazole moiety via Suzuki-Miyaura cross-coupling with a trifluoromethyl-substituted boronic ester .

Advanced Research Questions

Q. How can conflicting NMR data for stereoisomers be resolved during synthesis?

Contradictions in NOESY or COSY spectra may arise from the THF moiety’s conformational flexibility. Use variable-temperature NMR (VT-NMR) to freeze rotameric states or employ density functional theory (DFT) calculations to predict coupling constants. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize yield in the final coupling step with the trifluoromethylbenzo[d]thiazole group?

  • Solvent selection: Use toluene/DMF (4:1) to balance solubility and reactivity.
  • Catalyst system: Pd(OAc)₂ with XPhos ligand improves turnover in Suzuki couplings.
  • Temperature: 80–100°C for 12–24 hours maximizes cross-coupling efficiency while minimizing decomposition of the bromothiophene intermediate .

Q. How does the trifluoromethyl group impact biological activity in enzyme inhibition assays?

The CF₃ group enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). In dose-response assays , compare IC₅₀ values of the CF₃ analog vs. non-fluorinated analogs. Use molecular docking (e.g., AutoDock Vina) to map interactions with residues like Phe or Leu in target proteins .

Q. What computational methods predict metabolic stability of this compound?

  • ADMET predictions: Use SwissADME or ADMETLab to estimate cytochrome P450 metabolism.
  • Metabolic hotspots: Identify vulnerable sites (e.g., THF methylene) via MetaSite software.
  • In vitro validation: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar compounds?

If one study reports potent kinase inhibition while another shows no activity:

  • Assay conditions: Compare buffer pH, ATP concentrations, and incubation times.
  • Structural analogs: Test minor variants (e.g., replacing THF with tetrahydropyran) to isolate critical pharmacophores.
  • Orthogonal assays: Validate via thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

StepReagent/CatalystSolventTemperatureYield (%)Reference
BrominationNBS, AIBNDMF0–5°C75–85
THF-Methyl CouplingCuI, DMEDADMSO110°C60–70
Suzuki CouplingPd(OAc)₂, XPhosToluene/DMF80°C50–65

Q. Table 2: Biological Activity Comparison

Compound VariantTarget Enzyme (IC₅₀, nM)Metabolic Stability (t₁/₂, min)Reference
CF₃-Benzo[d]thiazole12 ± 245 ± 5
Non-fluorinated analog120 ± 1520 ± 3

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